MS9715

Description

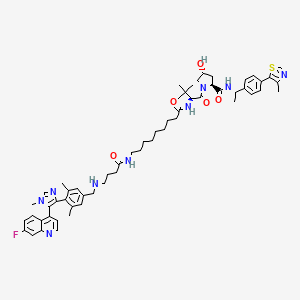

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a highly complex molecule featuring:

- A pyrrolidine-2-carboxamide core with (2S,4R) stereochemistry.

- 4-Hydroxy and N-alkylated substituents on the pyrrolidine ring.

- A 7-fluoroquinolin-4-yl moiety linked via a 1-methylimidazole group to a 3,5-dimethylphenyl scaffold.

- A nonanoylamino-butylamino spacer connecting the phenyl group to a 3,3-dimethylbutanoyl chain.

- A terminal 4-(4-methylthiazol-5-yl)phenethyl group .

This structure integrates multiple pharmacophoric elements, including aromatic heterocycles (quinoline, imidazole, thiazole) and flexible alkyl spacers, which are common in kinase inhibitors and protease-targeting therapeutics. The fluorine atom enhances metabolic stability and binding interactions via hydrogen bonding and hydrophobic effects .

Propriétés

Formule moléculaire |

C58H74FN9O5S |

|---|---|

Poids moléculaire |

1028.3 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H74FN9O5S/c1-36-28-40(29-37(2)51(36)52-53(67(8)34-63-52)46-24-27-61-47-30-43(59)22-23-45(46)47)32-60-25-15-17-49(70)62-26-14-12-10-9-11-13-16-50(71)66-55(58(5,6)7)57(73)68-33-44(69)31-48(68)56(72)65-38(3)41-18-20-42(21-19-41)54-39(4)64-35-74-54/h18-24,27-30,34-35,38,44,48,55,60,69H,9-17,25-26,31-33H2,1-8H3,(H,62,70)(H,65,72)(H,66,71)/t38-,44+,48-,55+/m0/s1 |

Clé InChI |

RWXCSOWWDBANDF-LPFSXYLXSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

SMILES canonique |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Origine du produit |

United States |

Activité Biologique

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex synthetic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 1064.4 g/mol. Its structure includes multiple functional groups that suggest potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Oncogenic Pathways : The compound has been shown to target specific oncogenic proteins involved in cancer progression. For instance, it has been reported to interfere with the NSD3 and cMyc pathways in acute myeloid leukemia (AML) models, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Proteasome-Mediated Degradation : The compound acts as a PROTAC (proteolysis-targeting chimera), which facilitates the degradation of target proteins via the ubiquitin-proteasome system. In studies involving EOL-1 and MM1.S cells, treatment with this compound resulted in significant depletion of NSD3 protein levels .

- Regulation of Gene Expression : The compound influences gene expression profiles in treated cells. RNA sequencing has revealed that it alters the expression of genes associated with tumorigenesis more profoundly than other compounds tested .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

- Study on AML Models : In a study using EOL-1 cells, treatment with the compound led to a half-maximal degradation concentration (DC50) value of approximately 4.9 μM, demonstrating its potency in degrading NSD3 and affecting cell viability .

- Comparative Analysis with Other Agents : When compared to BI-9321 and MS9715N, the compound exhibited superior effects on reducing colony-forming capabilities in AML cell lines, highlighting its potential as an effective antitumor agent .

Comparaison Avec Des Composés Similaires

Structural Analogues

Key structural analogs (Table 1) include derivatives from patent literature and synthesized pyrrolidine-carboxamide scaffolds :

Table 1: Structural Comparison with Analogous Compounds

| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Pyrrolidine-2-carboxamide | 7-fluoroquinoline, methylimidazole, nonanoylamino-butylamino, methylthiazole | ~1,000* |

| Example 187 (EP 2024) | Pyrrolidine-2-carboxamide | Methyloxazol-4-yl, methylthiazol-5-yl | ~500 |

| Example 188 (EP 2024) | Pyrrolidine-2-carboxamide | Methylthiazol-4-yl, methylthiazol-5-yl | ~520 |

| Example 189 (EP 2024) | Pyrrolidine-2-carboxamide | Methylimidazol-5-yl, methylthiazol-5-yl | ~530 |

| C22H30N4O3S (CAS 1448297-52-6) | Pyrrolidine-2-carboxamide | Amino-3,3-dimethylbutanoyl, methylthiazol-5-yl | 430.56 |

*Estimated based on substituent contributions.

Key Differences :

- The target compound’s long nonanoylamino-butylamino chain distinguishes it from simpler analogs (e.g., Examples 187–189), which lack extended spacers. This may enhance membrane permeability or protein-binding avidity .

Physicochemical Properties

- Solubility: The target compound’s high molecular weight and hydrophobic substituents (e.g., dimethylphenyl, nonanoylamino) suggest poor aqueous solubility, necessitating formulation with solubilizing agents. Analogs with shorter chains (e.g., Example 187) exhibit better solubility .

- LogP : Estimated >5 due to aromatic and alkyl groups, compared to ~3 for CAS 1448297-52-6 .

- Stereochemical Complexity : The (2S,4R) configuration and multiple stereocenters require enantioselective synthesis, unlike simpler analogs with fewer chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.